molecular formula C11H8BrFO2 B3018889 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone CAS No. 76805-28-2

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone

Cat. No.: B3018889
CAS No.: 76805-28-2
M. Wt: 271.085
InChI Key: JNEHXVCCZXTQLT-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom and a fluorine atom attached to a benzofuran ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone typically involves the bromination of 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.

    Reduction: Formation of benzofuran-2-yl ethanol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-Bromo-1-(5-fluoro-3-phenyl-1-benzofuran-2-yl)ethanone
  • 2-Bromo-1-(5-fluoro-3-methyl-1-indole-2-yl)ethanone
  • 2-Bromo-1-(5-fluoro-3-methyl-1-thiophene-2-yl)ethanone

Comparison: Compared to its analogs, 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone exhibits unique properties due to the presence of the benzofuran ring, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO2/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEHXVCCZXTQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In this Reference Example, 38.4 g of 5-fluoro-3-methyl-2-acetylbenzo [b] furan is dissolved in 200 ml of acetic acid and 32.0 g of bromine is addeddropwise thereto at room temperature. The mixture solution is then stirred for 30 minutes at room temperature, whereby the color of bromine disappears and crystals are deposited from the solution. Then, the solution is filtered to obtain 38.0 g of 5-fluoro-3-methyl-2-(α-bromoacetyl) benzo [b] furan as crystals. (Yield: 70%). Melting point of the desired compound recrystallized from ethanol is 120°-123° C.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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